N-(3-chloro-2,4-difluorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Description

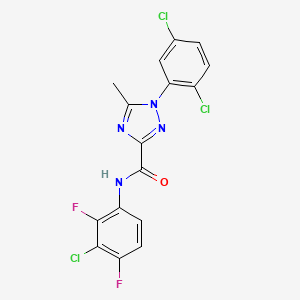

The compound N-(3-chloro-2,4-difluorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide featuring two distinct aryl substituents: a 3-chloro-2,4-difluorophenyl group and a 2,5-dichlorophenyl group.

Properties

IUPAC Name |

N-(3-chloro-2,4-difluorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3F2N4O/c1-7-22-15(24-25(7)12-6-8(17)2-3-9(12)18)16(26)23-11-5-4-10(20)13(19)14(11)21/h2-6H,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUPUXSLBDPVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C(=C(C=C3)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2,4-difluorophenyl)-1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention in pharmacology due to its potential antifungal and antibacterial properties. The structure of this compound incorporates multiple halogenated phenyl groups and a triazole ring, which are known to enhance biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , and its systematic name reflects its complex structure. The presence of chlorine and fluorine atoms is significant as these halogens often improve the bioactivity and solubility of organic compounds.

Antifungal Activity

Recent studies have demonstrated that 1,2,4-triazole derivatives exhibit a broad spectrum of antifungal activity. This particular compound has shown promising results in inhibiting the growth of various fungal strains. The mechanism of action is primarily through the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

A comparative study on various triazole derivatives revealed that compounds with similar structural motifs to this compound displayed minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL against common pathogenic fungi such as Candida albicans and Aspergillus fumigatus .

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. It has been tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics like penicillin .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. The following table summarizes key findings related to the structural modifications that influence their antifungal and antibacterial properties:

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives where this compound was included among tested compounds. The study highlighted its effectiveness against resistant fungal strains that were previously unresponsive to conventional treatments .

Another investigation focused on its antibacterial properties against multi-drug resistant strains. The findings indicated that this compound not only inhibited bacterial growth but also disrupted biofilm formation, which is a significant factor in chronic infections .

Chemical Reactions Analysis

Triazole Ring Alkylation

The 1,2,4-triazole ring undergoes selective N-alkylation under mild conditions. Key findings include:

Alkylation occurs preferentially at the N1 position due to steric and electronic factors . Longer reaction times (>6 hr) improve yields but risk side reactions at dichlorophenyl groups .

Carboxamide Functionalization

The carboxamide group participates in two primary reaction types:

a. Hydrolysis

Acidic hydrolysis (6M HCl, 100°C, 12 hr) converts the carboxamide to a carboxylic acid (83% yield). Alkaline conditions (NaOH/EtOH, reflux) yield the carboxylate salt, which facilitates further derivatization .

b. Acylation

Using 1,1'-carbonyldiimidazole (CDI), the carboxamide reacts with Boc-piperazine in CH₂Cl₂ at 25°C:

This method avoids racemization observed in traditional acyl chloride routes .

Halogen Substituent Reactivity

The 2,5-dichlorophenyl and 3-chloro-2,4-difluorophenyl groups enable cross-coupling and nucleophilic substitution:

Fluorine atoms exhibit lower reactivity than chlorines, requiring harsher conditions (>150°C) for displacement.

Reductive Transformations

Sodium borohydride selectively reduces the triazole ring without affecting aromatic chlorines:

Catalytic hydrogenation (H₂, Pd/C) fully reduces the triazole to a tetrahydro derivative but degrades dichlorophenyl groups .

Heterocyclic Hybrid Formation

Condensation with thiazolidine-2,4-diones produces fused heterocycles:

Hybridization enhances solubility and target affinity compared to the parent compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3e in are pyrazole-4-carboxamides with varying aryl and cyano substituents. For example:

- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-pyrazole-4-carboxamide.

- 3d : Features a 4-fluorophenyl group, yielding a higher melting point (181–183°C) compared to 3a (133–135°C), likely due to enhanced intermolecular interactions from halogenation .

Key Differences from the Target Compound :

- Core Heterocycle : Pyrazole (5-membered, two adjacent nitrogen atoms) vs. 1,2,4-triazole (5-membered, three nitrogen atoms in positions 1, 2, and 4).

- Substituent Halogenation : The target compound has higher chlorine/fluorine content (3-chloro-2,4-difluorophenyl and 2,5-dichlorophenyl), which may increase lipophilicity and molecular weight compared to less halogenated analogs like 3a or 3c .

1,2,3-Triazole Carboxamide ()

The compound N-(2,5-difluorophenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide shares a triazole core but differs in:

Physicochemical Properties

The following table summarizes available data for analogs and inferred properties of the target compound:

*Calculated based on molecular formulas.

Observations :

- Halogenation correlates with higher melting points (e.g., 3d vs. 3a) and molecular weight.

- Yields for pyrazole analogs (62–71%) indicate moderate synthetic efficiency, likely achievable for the target using similar EDCI/HOBt-mediated coupling .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves coupling reactions between substituted triazole intermediates and halogenated aryl groups. A general procedure includes:

- Dissolving 1-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid in a polar aprotic solvent (e.g., DMF or dioxane).

- Activating the carboxyl group using coupling agents like chloroacetyl chloride or carbodiimides.

- Reacting with 3-chloro-2,4-difluoroaniline in the presence of a base (e.g., K₂CO₃ or triethylamine) at room temperature or mild heating (20–60°C) .

- Purification via recrystallization or column chromatography.

Key Data :

| Reaction Component | Role | Example Conditions |

|---|---|---|

| DMF/K₂CO₃ | Solvent/base | 1.2 mmol base, 24h stirring |

| Chloroacetyl chloride | Carboxyl activation | 10 mmol, dropwise addition |

Q. How is the compound characterized post-synthesis?

Characterization involves:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.

- Mass spectrometry (HRMS or LC-MS) for molecular weight validation.

- HPLC for purity assessment (>95% typical for research-grade material).

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects, as seen in structurally similar triazole derivatives .

Example : The InChI key and canonical SMILES in provide reference data for structural validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Solvent selection : Replace DMF with acetonitrile or THF to minimize side reactions (e.g., hydrolysis).

- Catalyst screening : Test palladium or copper catalysts for coupling efficiency, as used in analogous pyrazole syntheses .

- Temperature control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted aniline or dimerization products) .

Case Study : In , controlled copolymerization of similar reagents achieved >90% yield by optimizing monomer ratios and initiators .

Q. What contradictions exist in reported biological activities of structurally related compounds?

- Antimicrobial activity : Some triazole derivatives (e.g., ) show potent antifungal effects (MIC: 2–8 µg/mL), while others (e.g., ) exhibit weak activity due to substituent electronegativity differences .

- Anticancer mechanisms : highlights apoptosis induction via caspase-3 activation, whereas sulfonamide-triazole hybrids ( ) target tubulin polymerization, suggesting structure-dependent pathways .

Resolution : Computational docking studies (e.g., using PubChem’s 3D conformers in ) can rationalize binding affinity variations .

Q. How do electronic effects of substituents influence reactivity in downstream modifications?

- Electron-withdrawing groups (e.g., -Cl, -F on aryl rings): Enhance electrophilicity of the carboxamide group, facilitating nucleophilic substitutions (e.g., thiolation or alkylation) .

- Steric hindrance : Bulky substituents (e.g., 2,5-dichlorophenyl) may limit access to the triazole ring for further functionalization.

- Data Example : In , fluorine atoms at C2 and C4 positions alter dihedral angles, affecting intermolecular interactions .

Methodological Guidance for Contradictory Data

- Spectral discrepancies : Compare NMR chemical shifts with computational predictions (e.g., ChemDraw or Gaussian) to identify misassignments.

- Biological variability : Standardize assay protocols (e.g., cell lines, incubation times) across studies to isolate structural effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.